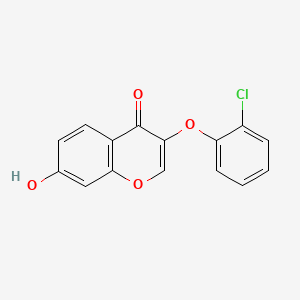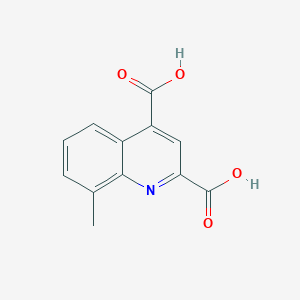
8-甲基喹啉-2,4-二羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylquinoline-2,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of carboxylic acid groups at positions 2 and 4, along with a methyl group at position 8, makes 8-Methylquinoline-2,4-dicarboxylic acid a unique compound with distinct chemical properties.
科学研究应用
8-Methylquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, quinoline derivatives are known for their anti-inflammatory, antitumor, and antimalarial properties . The compound can also be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用机制
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, disrupting cell membranes, or interfering with metabolic pathways .
Biochemical Pathways
Quinoline derivatives are known to affect a wide range of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, efficacy, and safety profile .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its target, and its overall efficacy .
生化分析
Biochemical Properties
The biochemical properties of 8-Methylquinoline-2,4-dicarboxylic acid are not well-studied. Quinoline derivatives are known to interact with various enzymes and proteins. For instance, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays a crucial role in the mammalian reproductive system
Cellular Effects
Quinoline derivatives have been shown to exhibit antiplasmodial activity , suggesting that they may have an impact on cellular processes
Molecular Mechanism
Quinoline derivatives are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interactions with biomolecules and its effects at the molecular level.
Metabolic Pathways
Quinoline and its derivatives are known to be involved in numerous metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 8-Methylquinoline-2,4-dicarboxylic acid, can be achieved through various methods. One common method is the Pfitzinger reaction, which involves the condensation of isatins with enolisable ketones in the presence of a strong nucleophile, typically hydroxide . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Microwave-assisted processes have also been introduced for the preparation of quinoline-4-carboxylic acids, which involve the condensation of isatins with sodium pyruvate .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on optimizing reaction conditions to increase yield and reduce the use of hazardous reagents. Methods such as the Skraup, Doebner–Von Miller, and Friedlander quinoline syntheses have been modified to improve efficiency and reduce environmental impact . These modifications include the use of microwave irradiation, ionic liquid media, and novel annulation partners .
化学反应分析
Types of Reactions: 8-Methylquinoline-2,4-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of carboxylic acid groups allows for reactions such as esterification and amidation.
Common Reagents and Conditions: Common reagents used in the reactions of quinoline derivatives include molecular iodine, silica gel, and strong nucleophiles such as hydroxide . Reaction conditions often involve solvent-free environments or the use of environmentally benign catalysts like montmorillonite K-10 .
Major Products Formed: The major products formed from the reactions of 8-Methylquinoline-2,4-dicarboxylic acid depend on the specific reaction conditions and reagents used. For example, esterification reactions can produce esters, while amidation reactions can yield amides.
相似化合物的比较
Similar Compounds: Similar compounds to 8-Methylquinoline-2,4-dicarboxylic acid include other quinoline derivatives such as quinine, chloroquine, and mefloquine . These compounds share the quinoline scaffold but differ in their substitution patterns and functional groups.
Uniqueness: 8-Methylquinoline-2,4-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a methyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for specific applications in medicinal and industrial chemistry.
属性
IUPAC Name |
8-methylquinoline-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-7-8(11(14)15)5-9(12(16)17)13-10(6)7/h2-5H,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXYIPCFZUXPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 9-imino-9-oxo-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2495687.png)
![2-({1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495689.png)
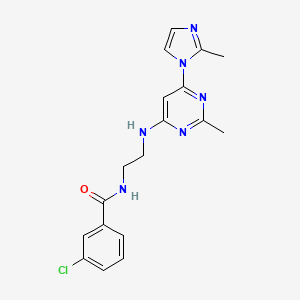
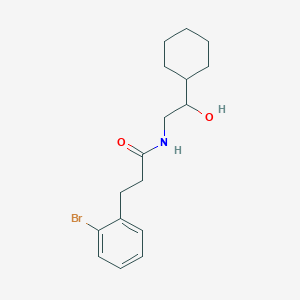
![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2495694.png)
![4-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-4H-chromene-2-carboxamide](/img/structure/B2495696.png)
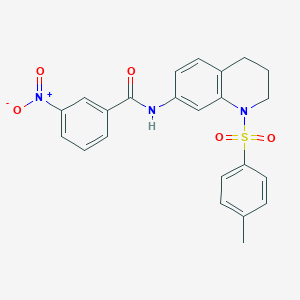
![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)
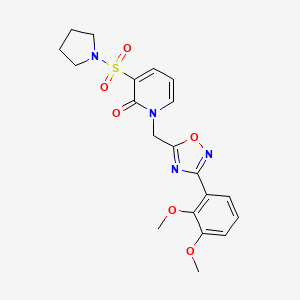
![N-benzyl-2-[1-oxo-4-(thiomorpholin-4-yl)-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2495704.png)
![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 4-bromobenzoate](/img/structure/B2495705.png)
![1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2495706.png)
![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2495707.png)
